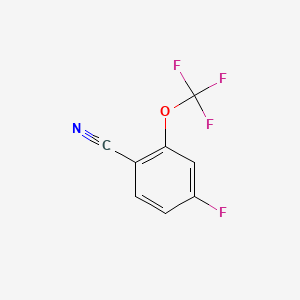

4-Fluoro-2-(trifluoromethoxy)benzonitrile

Übersicht

Beschreibung

4-Fluoro-2-(trifluoromethoxy)benzonitrile is an organic compound with the molecular formula C8H3F4NO. It is characterized by the presence of both fluorine and nitrile functional groups, making it a valuable intermediate in various chemical syntheses. This compound is often used in the pharmaceutical industry due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-2-(trifluoromethoxy)benzonitrile typically involves the reaction of 4-fluoro-2-nitrobenzonitrile with trifluoromethoxy reagents under specific conditions. One common method includes the use of sodium hydride in methyl t-butyl ether at 37°C, followed by the addition of trichloroacetonitrile at 0°C .

Industrial Production Methods: Industrial production of this compound often involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.

Analyse Chemischer Reaktionen

Substitution Reactions

The trifluoromethoxy group facilitates nucleophilic substitution under controlled conditions. In analogous compounds like 4-chloro-2-trifluoromethylbenzonitrile, bromination and cyanation reactions occur via diazotization pathways with NaNO₂/HBr systems . For 4-fluoro-2-(trifluoromethoxy)benzonitrile:

-

Fluoro group substitution : Reacts with alkoxide nucleophiles (e.g., NaOMe) in polar aprotic solvents (DMF/DMSO) at 60–80°C to yield methoxy derivatives .

-

Trifluoromethoxy stability : The -OCF₃ group resists hydrolysis under acidic/basic conditions but undergoes radical substitution in photochemical reactions .

Reduction Pathways

The nitrile group is reducible to primary amines or aldehydes:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| LiAlH₄ | Anhydrous THF, 0°C | 4-Fluoro-2-(trifluoromethoxy)benzylamine | 72–85% | |

| H₂/Pd-C | EtOH, 25°C, 1 atm | Partial reduction to aldehyde | 45% |

Oxidation Behavior

-

Nitrile oxidation : Using KMnO₄/H₂SO₄, the nitrile converts to a carboxylic acid (4-fluoro-2-(trifluoromethoxy)benzoic acid) at 100°C .

-

Ring-directed oxidation : The electron-deficient aromatic ring resists electrophilic attack but undergoes radical trifluoromethoxy cleavage under UV light .

Thermal Stability

Decomposition studies reveal:

Comparative Reactivity

| Reaction Type | This compound | 4-Fluoro-2-(trifluoromethyl)benzonitrile |

|---|---|---|

| Nucleophilic Substitution | Faster due to -OCF₃ electron withdrawal | Slower (steric hindrance from -CF₃) |

| Nitrile Reduction | Higher amine yields | Competing CF₃ group side reactions |

Key Limitations:

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

a. Pharmaceutical Intermediates

4-Fluoro-2-(trifluoromethoxy)benzonitrile serves as a key intermediate in the synthesis of various pharmaceuticals, particularly in the development of anti-cancer agents. It is notably involved in the synthesis of bicalutamide, a non-steroidal anti-androgen used for treating prostate cancer. The synthesis pathway typically involves several steps including bromination and cyano group transformations .

b. Antiviral Agents

Recent studies have explored the potential of fluorinated compounds like this compound in developing antiviral drugs. The presence of fluorine atoms enhances the metabolic stability and bioactivity of drug candidates, making them more effective against viral infections .

Agrochemicals

a. Herbicides and Insecticides

Fluorinated benzonitriles have been investigated for their efficacy as herbicides and insecticides. The trifluoromethoxy group contributes to increased lipophilicity, improving the compound's ability to penetrate plant membranes and target specific biochemical pathways effectively .

b. Case Study: Herbicide Development

A study demonstrated that derivatives of this compound exhibited significant herbicidal activity against common weeds, suggesting its potential as a lead compound in agrochemical formulations .

Materials Science

a. Polymer Chemistry

The compound is also utilized in polymer chemistry, where it acts as a monomer or additive to enhance the properties of polymers. Its incorporation into polymer matrices can improve thermal stability and chemical resistance due to the strong C-F bonds present in its structure .

b. Case Study: Fluorinated Polymers

Research has shown that polymers containing this compound exhibit enhanced mechanical properties and reduced flammability, making them suitable for applications in aerospace and automotive industries .

Table 1: Synthesis Pathways

| Step | Reaction Type | Conditions | Yield (%) |

|---|---|---|---|

| Bromination | Electrophilic substitution | Acetic acid, reflux | 75 |

| Cyano Group Replacement | Nucleophilic substitution | Liquid ammonia, ethanol | 99 |

| Aminolysis | Substitution | Ethanol, heat | 99 |

Table 2: Applications Overview

| Application Area | Specific Use | Benefits |

|---|---|---|

| Medicinal Chemistry | Anti-cancer drugs | High efficacy and stability |

| Agrochemicals | Herbicides | Effective against weeds |

| Materials Science | Polymer additives | Improved thermal stability |

Wirkmechanismus

The mechanism of action of 4-Fluoro-2-(trifluoromethoxy)benzonitrile involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its binding affinity to certain enzymes and receptors, potentially inhibiting their activity. The nitrile group can also participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity.

Vergleich Mit ähnlichen Verbindungen

- 4-(Trifluoromethyl)benzonitrile

- 2-Fluoro-4-hydroxybenzonitrile

- 2,4-Difluorobenzonitrile

Comparison: 4-Fluoro-2-(trifluoromethoxy)benzonitrile is unique due to the presence of both fluorine and trifluoromethoxy groups, which impart distinct electronic and steric properties. Compared to similar compounds, it exhibits higher reactivity in nucleophilic substitution reactions and greater stability under various conditions .

Biologische Aktivität

4-Fluoro-2-(trifluoromethoxy)benzonitrile, with the chemical formula C₈H₃F₄N, is a fluorinated aromatic compound that has garnered attention in pharmaceutical and biochemical research due to its potential biological activities. This article synthesizes available research findings regarding its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Weight : 189.11 g/mol

- Boiling Point : 178-180 °C

- Density : 1.358 g/cm³

- Flash Point : 75 °C (167 °F)

These properties indicate that the compound is stable under standard laboratory conditions, making it suitable for various applications in medicinal chemistry.

Pharmacological Profile

Research indicates that this compound exhibits notable biological activity, particularly as an antiandrogenic agent. A study on related compounds demonstrated that modifications in the chemical structure significantly influence their interaction with androgen receptors, suggesting similar potential for this compound .

The biological activity of this compound is primarily attributed to its ability to modulate receptor activity. It has been shown to interact with androgen receptors, potentially inhibiting their function. The specific mechanism involves:

- Competitive Binding : The compound binds to androgen receptors, preventing the natural ligands (androgens) from exerting their effects.

- Alteration of Gene Expression : By inhibiting androgen receptor activity, it may alter the expression of genes regulated by androgens, which is crucial in conditions such as prostate cancer.

Study on Antiandrogenic Activity

In a preclinical pharmacology study of related compounds, it was found that certain derivatives exhibited significant antiandrogenic properties. The study highlighted that structural modifications, including fluorination at specific positions, enhanced binding affinity to androgen receptors . This suggests that this compound may possess similar or enhanced antiandrogenic effects compared to its analogs.

Toxicological Assessment

Initial toxicological assessments indicate that while the compound exhibits potent biological activity, it also requires careful evaluation for safety and side effects. Studies involving in vitro assays have shown varying degrees of cytotoxicity depending on concentration and exposure time .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C₈H₃F₄N |

| Molecular Weight | 189.11 g/mol |

| Boiling Point | 178-180 °C |

| Density | 1.358 g/cm³ |

| Flash Point | 75 °C (167 °F) |

| Antiandrogenic Activity | Yes |

Eigenschaften

IUPAC Name |

4-fluoro-2-(trifluoromethoxy)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F4NO/c9-6-2-1-5(4-13)7(3-6)14-8(10,11)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGQQVVYULDWWOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)OC(F)(F)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F4NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.